molecular formula C10H11NS B12273124 alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile

alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile

Cat. No.: B12273124
M. Wt: 177.27 g/mol
InChI Key: RKJNLLUKRAQIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile is a complex organic compound that features a thiophene ring, a cyclotetramethylene group, and an acetonitrile moiety. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and industry due to their unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile, can be achieved through several methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed C-H arylation of thiophenes has been reported to be an efficient method for producing various thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .

Scientific Research Applications

Alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile involves its interaction with specific molecular targets and pathways. The thiophene ring’s aromatic nature allows it to participate in various electronic interactions, which can influence its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(3-Thienyl)-alpha,alpha-cyclotetramethylene-acetonitrile is unique due to its combination of a thiophene ring with a cyclotetramethylene group and an acetonitrile moiety. This unique structure imparts specific electronic properties that can be advantageous in various applications, such as organic semiconductors and drug development .

Properties

IUPAC Name

1-thiophen-3-ylcyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c11-8-10(4-1-2-5-10)9-3-6-12-7-9/h3,6-7H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJNLLUKRAQIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.